Baliga's Figure of Merit (BFOM) Comparison: β-Ga₂O₃ vs. SiC and GaN
β-Ga₂O₃ exhibits a Baliga's figure of merit (BFOM) of 3444, which is approximately 10× higher than that of 4H-SiC (340) and 4× higher than that of GaN (870), indicating a theoretical advantage in minimizing conduction losses in power devices [1]. This metric quantifies the trade-off between specific on-resistance and breakdown voltage; a higher BFOM enables devices with lower conduction losses for a given voltage rating.
| Evidence Dimension | Baliga's Figure of Merit (BFOM) |
|---|---|
| Target Compound Data | 3444 |
| Comparator Or Baseline | SiC: 340; GaN: 870 |
| Quantified Difference | 10× higher than SiC; 4× higher than GaN |
| Conditions | Calculated from material parameters: BFOM = ε·μ·Ebr³, where ε is permittivity, μ is mobility, and Ebr is breakdown field |
Why This Matters
A higher BFOM directly translates to potentially lower conduction losses in power switches, making Ga₂O₃ a compelling choice for applications where efficiency at high voltages is critical.
- [1] An Overview of the Ultrawide Bandgap Ga₂O₃ Semiconductor-Based Schottky Barrier Diode for Power Electronics Application, Nanoscale Research Letters, 2018, 13, 290. DOI: 10.1186/s11671-018-2712-1. View Source
